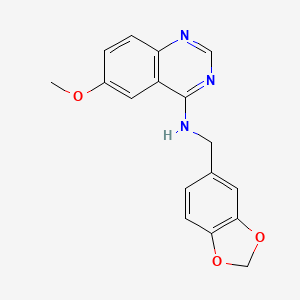

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-21-12-3-4-14-13(7-12)17(20-9-19-14)18-8-11-2-5-15-16(6-11)23-10-22-15/h2-7,9H,8,10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGUYVURISNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274327 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-42-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin.

Mode of Action

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine, also known as LSM-25610, is a synthetic compound belonging to the quinazolinamine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C₁₇H₁₅N₃O₃

- Molecular Weight : 305.32 g/mol

- Structure : The compound features a quinazolinamine core with a methoxy group and a benzodioxole moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds within the quinazolinamine class can modulate nitric oxide (NO) production and exhibit anti-inflammatory effects.

Inhibition of Nitric Oxide Synthase (iNOS)

One of the significant findings regarding the biological activity of this compound is its potential as an inhibitor of inducible nitric oxide synthase (iNOS). In studies involving human A172 cell assays, it was observed that certain analogs demonstrated high potency and selectivity for inhibiting NO formation, which is crucial in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Study 1: Anti-cancer Activity

A study evaluated the cytotoxic effects of LSM-25610 on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, leading to apoptosis through mitochondrial pathways. The study highlighted the potential for developing LSM-25610 as an anti-cancer agent.

Study 2: Inflammatory Disease Models

In vivo experiments using models of chronic obstructive pulmonary disease (COPD) demonstrated that treatment with this compound resulted in decreased inflammatory markers and improved lung function metrics. These findings suggest its therapeutic potential in treating inflammatory lung diseases .

Scientific Research Applications

Biological Activities

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine has demonstrated various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.

- Antimicrobial Properties : Research suggests that it may possess antimicrobial effects against specific bacterial strains, making it a candidate for further investigation as an antibacterial agent.

- Neuroprotective Effects : Some studies have explored its potential in neuroprotection, suggesting that it may mitigate oxidative stress in neuronal cells .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological profile. Researchers are investigating derivatives of this compound to improve potency and selectivity against specific biological targets.

Drug Development

Due to its promising biological activities, this compound is being evaluated for its potential as a lead compound in drug development. Its interactions with various biological targets are being studied through structure-activity relationship (SAR) analyses.

Pharmacological Studies

Pharmacological studies are crucial for understanding the mechanism of action of this compound. These studies typically involve:

- In vitro assays to evaluate cytotoxicity and efficacy against cancer cell lines.

- In vivo models to assess therapeutic potential and safety profiles.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains benzodioxole and methoxy groups | Potential anticancer and antimicrobial activities |

| 6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-4-quinazolinamine | Furanylmethyl substitution | Variations in biological activity due to furanyl group |

| 6-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-quinazolinamine | Pyridinyl substitution | Distinct pharmacological properties compared to other derivatives |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed effective inhibition of Gram-positive bacteria at lower concentrations compared to standard antibiotics. This finding supports further exploration into its use as an alternative antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the biological and chemical profile of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine, we compare it with structurally and functionally related compounds developed by OTAVA (Table 1) . These include:

- 1,4-Dihydro-4-oxo-benzo[h]quinoline-3-carboxylic acid (NSC 210902)

- 5,6,8-Trichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolineacetic acid

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Structural Diversity and Target Selectivity: The quinazoline core in this compound distinguishes it from quinoline and isoindoline derivatives. Quinazolines are known for their high affinity to ATP-binding pockets due to planar aromaticity and hydrogen-bonding capacity . Conversely, the methoxy group in the lead compound may reduce metabolic degradation compared to halogenated analogs .

Hydrogen Bonding and Binding Modes: The benzodioxole group in this compound likely engages in CH/π interactions with hydrophobic kinase residues, while the amine group at position 4 could form hydrogen bonds with backbone carbonyls (e.g., Glu or Asp residues) . Carboxylic acid substituents in quinoline derivatives (e.g., NSC 210902) may chelate divalent cations (Mg²⁺ or Mn²⁺) critical for kinase activity, a mechanism less feasible in the methoxy-substituted quinazolinamine .

Pharmacokinetic Considerations: The lipophilic benzodioxole moiety may enhance blood-brain barrier penetration compared to polar carboxylic acid-containing analogs, though this requires empirical validation. Halogenated compounds (e.g., tetraiodo-isoindoline) risk off-target effects due to covalent reactivity, whereas the lead compound’s non-halogenated structure suggests a reversible binding mechanism .

Biological Activity :

- While specific IC₅₀ values are unavailable in the provided evidence, OTAVA highlights this compound as a cGMP-specific phosphodiesterase inhibitor , contrasting with CK2 and ASK1 inhibition by other compounds . This indicates divergent therapeutic applications (e.g., cardiovascular vs. oncology targets).

Preparation Methods

Cyclization via Anthranilamide and Aldehyde Condensation

A widely reported method involves the condensation of anthranilamide (2-aminobenzamide) with substituted aldehydes in the presence of iodine as a cyclizing agent. For example, the reaction of anthranilamide with 4-methoxybenzaldehyde under refluxing ethanol yields 6-methoxyquinazolin-4(3H)-one, a key intermediate. The iodine facilitates oxidative cyclization, forming the quinazoline ring with a methoxy group at position 6.

Reaction Conditions:

Functionalization of Preformed Quinazoline Intermediates

Alternative approaches start with commercially available 4-chloro-6-methoxyquinazoline, which undergoes nucleophilic aromatic substitution (SNAr) with amines. For instance, treatment of 4-chloro-6-methoxyquinazoline with ammonia or ammonium hydroxide in tetrahydrofuran (THF) produces 6-methoxyquinazolin-4-amine. This method avoids multi-step cyclization but requires strict control of reaction stoichiometry to prevent over-amination.

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

The 1,3-benzodioxol-5-ylmethyl moiety is introduced via alkylation or transition metal-catalyzed coupling reactions.

Alkylation of 6-Methoxyquinazolin-4-Amine

A direct alkylation strategy involves reacting 6-methoxyquinazolin-4-amine with 1,3-benzodioxol-5-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C).

Typical Procedure:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a more efficient route, particularly for substrates sensitive to harsh alkylation conditions. A mixture of 4-chloro-6-methoxyquinazoline and 1,3-benzodioxol-5-ylmethylamine undergoes coupling using Pd(OAc)2 as a catalyst, Xantphos as a ligand, and Cs2CO3 as a base in toluene.

Optimized Conditions:

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs2CO3 (3.0 equiv)

-

Temperature: 110°C, 24 hours

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Synthetic batches of this compound require rigorous characterization to confirm structure and purity:

Q & A

Q. What is the primary biological target of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine, and how is its inhibitory activity quantified?

The compound acts as a selective inhibitor of cGMP-specific phosphodiesterase (PDE), with an IC50 of 230 nM. Activity is quantified using enzyme kinetic assays (e.g., radioimmunoassays) in isolated porcine coronary arteries, where it elevates intracellular cGMP without affecting cAMP levels. Dose-response curves and Lineweaver-Burk analysis are critical for determining competitive/non-competitive inhibition .

Q. What synthetic routes are employed for synthesizing this compound, and what intermediates are pivotal?

Synthesis involves nucleophilic substitution between 4-chloro-6-methoxyquinazoline and 1,3-benzodioxol-5-ylmethylamine. Key intermediates include 4-chloro-6-methoxyquinazoline (from cyclization of anthranilic acid derivatives) and 1,3-benzodioxol-5-ylmethylamine (via reduction of the corresponding nitrile). Purification via silica gel chromatography and characterization by /-NMR and HRMS are essential .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use NIOSH-approved respirators and nitrile gloves. Store in airtight containers under inert gas (e.g., nitrogen) at -20°C. Thermal gravimetric analysis (TGA) should precede scale-up to identify hazardous decomposition products (e.g., benzodioxole-derived ketones). Emergency protocols must address potential cyanide release during combustion .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization provides definitive structural validation. Hydrogen-bonding patterns (e.g., C–H···O interactions) and π-π stacking distances should be analyzed via graph set theory. Low-temperature data collection (100 K) minimizes thermal motion artifacts, with R-factors <0.05 ensuring accuracy .

Q. What experimental designs resolve contradictions in PDE isoform selectivity data?

Cross-validate using orthogonal assays:

- Recombinant PDE isoforms : Radiolabeled cGMP hydrolysis assays across PDE1–11.

- Cell-based systems : FRET-based cGMP biosensors to assess compartmentalized signaling. Statistical analysis (e.g., two-way ANOVA with Tukey’s test) identifies assay-specific biases. Standardize Mg²⁺ concentrations (1–2 mM) to minimize variability .

Q. How can structure-activity relationship (SAR) studies optimize PDE inhibition?

Molecular docking (AutoDock Vina) reveals that the 6-methoxy group enhances hydrophobic interactions with PDE5’s catalytic pocket. Removing this group reduces potency (IC50 >2 µM). CoMFA analysis guides substitutions at the quinazoline 4-position to improve selectivity over PDE6/9 .

Q. What analytical techniques detect trace impurities in synthesized batches?

UHPLC with charged aerosol detection (CAD) identifies non-UV active impurities. GC-MS quantifies genotoxic impurities (e.g., benzodioxole epoxides) at <1 ppm. LC-MS-SPE-NMR isolates and characterizes unknown degradants. Method validation follows ICH Q2(R1) guidelines .

Q. How do hydrogen-bonding networks inform polymorph design for enhanced stability?

Hirshfeld surface analysis (CrystalExplorer) shows that benzodioxole O-atoms form C–H···O bonds (2.2 Å) with quinazoline protons. Introducing fluorine at the benzodioxole 2-position strengthens dipole interactions, yielding a high-melting (mp >220°C) polymorph. DSC and variable-temperature XRD confirm phase stability .

Q. What strategies improve pharmacokinetic profiles for in vivo studies?

Optimize logP (1–3) and polar surface area (<90 Ų) via prodrug derivatization (e.g., acetylated benzodioxole). Microsomal stability assays (human/rat liver microsomes) guide metabolic modifications. Non-compartmental PK/PD modeling establishes dose-exposure relationships .

Q. How can photodegradation in aqueous buffers be mitigated during long-term experiments?

Use amber glassware and 0.1% ascorbic acid as a radical scavenger. Maintain pH 6.5–7.0 (phosphate buffer) to prevent alkaline hydrolysis. Lyophilization with trehalose (5% w/v) enhances solid-state stability. Accelerated stability studies (ICH Q1A) under UV light quantify degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.